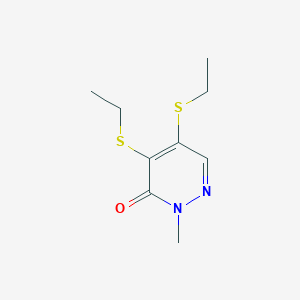![molecular formula C17H18N2O2 B5320854 4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as JNJ-31020028, is a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation.
作用机制
TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide binds to the TRPV1 receptor and blocks its activation by these stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the activation of TRPV1 by capsaicin and heat. In vivo studies have demonstrated that this compound can reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and osteoarthritis. These effects are thought to be mediated by the blockade of TRPV1 activation.
实验室实验的优点和局限性
One advantage of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide in lab experiments is its high potency and selectivity for TRPV1. This allows for more specific and accurate investigation of the role of this receptor in pain and inflammation. One limitation is that this compound may not fully replicate the physiological effects of endogenous TRPV1 agonists, which could limit the relevance of some findings.
未来方向
There are several potential future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of new pain medications based on TRPV1 antagonists. Another area is the investigation of the role of TRPV1 in other physiological and pathological processes, such as thermoregulation and cancer. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
合成方法
The synthesis of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide has been described in a few publications. The most common method involves the reaction of 4-aminobenzamide with 3-pyridinemethanol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then treated with 2-methylpropen-1-ol and a Lewis acid catalyst such as BF3·OEt2 to yield the final product.
科学研究应用
The TRPV1 receptor is a promising target for the development of new pain medications. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide has been shown to be a potent and selective antagonist of TRPV1, making it a valuable tool for studying the role of this receptor in pain and inflammation. This compound has been used in a variety of in vitro and in vivo studies to investigate the physiological and pathological functions of TRPV1.
属性
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(2)12-21-16-7-5-15(6-8-16)17(20)19-11-14-4-3-9-18-10-14/h3-10H,1,11-12H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBMPDJJGKMXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320774.png)

![N-[2-(benzyloxy)ethyl]-2-furamide](/img/structure/B5320784.png)
![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5320790.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)
![4-methoxy-3-methyl-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5320820.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(isopropylamino)pyrimidine-5-carboxamide](/img/structure/B5320824.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methylphenyl)acrylate](/img/structure/B5320828.png)

![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5320859.png)
![1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5320870.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)